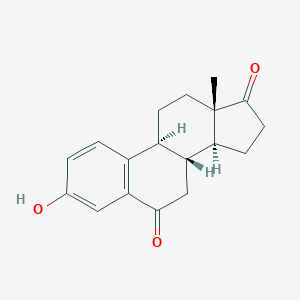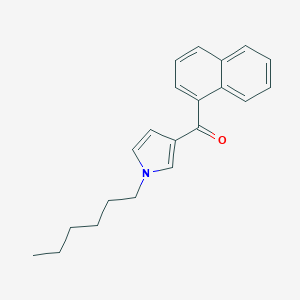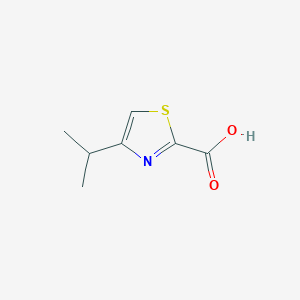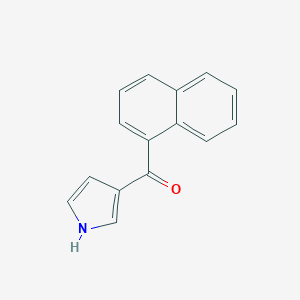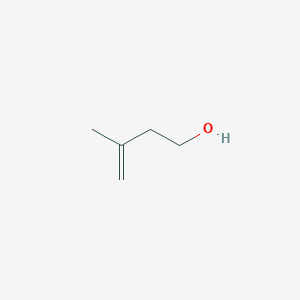
3-Methyl-3-buten-1-OL
Overview
Description
3-Methyl-3-buten-1-ol is a primary alcohol having the structure of isopentyl alcohol but with a double bond between C-3 and one of the C-4 atoms . It is a volatile aliphatic alcohol found in the extracts of basil and thyme leaves, immature mangaba fruits, and some honey samples .
Synthesis Analysis
3-Methyl-3-buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . Another method involves genetically modified host cells expressing a first enzyme capable of catalyzing the dephosphorylation of an isopentenyl pyrophosphate (IPP) or dimethylallyl diphosphate (DMAPP) .Molecular Structure Analysis
The molecular formula of 3-Methyl-3-buten-1-ol is C5H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 3-Methyl-3-buten-1-ol with Cl atoms has been investigated . It also reacts with various aldehydes and ketones on silica gel and Al2O3 surfaces in the absence of solvents and conventional catalysts .Physical And Chemical Properties Analysis
3-Methyl-3-buten-1-ol has a molecular weight of 86.132 g/mol . It has a density of 0.853 g/cm3 and a boiling point of 130 to 132 °C .Scientific Research Applications
Reaction with Chlorine Atoms
The reaction of 3-Methyl-3-buten-1-OL with chlorine atoms has been studied . This reaction was investigated using a discharged flow-tube coupled with an electron impact mass spectrometer. The obtained kinetic data were used to derive the Arrhenius expression .
Atmospheric Chemistry
3-Methyl-3-buten-1-OL plays a significant role in atmospheric chemistry . It is a component of complex mixtures of oxygenated volatile organic compounds. Its reaction with OH radicals, NO3 radicals, and Cl atoms have been calculated, and the atmospheric implications are considered .
Uptake into Sulfuric Acid Solutions
The uptake kinetics of 3-Methyl-3-buten-1-OL into sulfuric acid solutions have been studied . With increasing acidity, the uptake processes changed from reversible to irreversible (reactive). This heterogeneous reaction with sulfuric acid aerosols may be a potential degradation pathway of unsaturated alcohols .
Gas-Phase Reaction with OH Radical
3-Methyl-3-buten-1-OL has been used to study the rate coefficient for the gas-phase reaction of the OH radical . This reaction is important for understanding the chemical dynamics in the atmosphere.
Reagent for Protection of Carboxylic Acids
3-Methyl-3-buten-1-OL is used as a reagent for the protection of carboxylic acids as their 3-methyl-2-buten-1-yl (Prenyl) esters . This is a common strategy in organic synthesis to prevent unwanted reactions.
Use in Perfumery
3-Methyl-3-buten-1-OL is also used in perfumery . It can contribute to the creation of unique scents in perfume compositions.
Mechanism of Action
Target of Action
3-Methyl-3-buten-1-ol, also known as Isoprenol, is a hemiterpene alcohol . It is primarily used as an intermediate in the synthesis of various compounds, including anti-proliferative, anti-androgenic, and cytotoxic caffeic acid derivatives .
Mode of Action
For instance, it reacts with nitrosocarbonyl benzene to yield 5-hydroxy-isoxazolidines .
Biochemical Pathways
3-Methyl-3-buten-1-ol is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The production process involves the reaction between isobutene (2-methylpropene) and formaldehyde . The thermodynamically preferred prenol with the more substituted double bond cannot be directly formed in the above reaction, but is produced via a subsequent isomerisation . This isomerisation reaction is catalyzed by any species which can form an allyl complex without excessive hydrogenation of the substrate, for example poisoned palladium catalysts .
Result of Action
The specific molecular and cellular effects of 3-Methyl-3-buten-1-ol depend on the context of its use. As an intermediate in chemical synthesis, its primary effect is the formation of other compounds with diverse biological activities . For instance, it can be used to synthesize anti-proliferative, anti-androgenic, and cytotoxic caffeic acid derivatives .
Action Environment
The action, efficacy, and stability of 3-Methyl-3-buten-1-ol can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as suggested by a study on the rate coefficient for the gas-phase reaction of OH radical with 3-methyl-3-buten-1-ol . Furthermore, it is classified as a flammable liquid, indicating that its stability and safety can be impacted by exposure to heat or flame .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRRXSHAYUTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052506 | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
130.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
170 g/L @ 20 °C (exp) | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
20.0 [mmHg] | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19926 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methyl-3-buten-1-OL | |
CAS RN |
763-32-6 | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutenylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-3-BUTEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ25C8CPFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Methyl-3-buten-1-ol?
A1: 3-Methyl-3-buten-1-ol has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.
Q2: How can 3-Methyl-3-buten-1-ol be synthesized?
A2: Several synthetic routes exist for 3-Methyl-3-buten-1-ol:
- Thermal Formaldehyde-Isobutene Condensation: This method involves the reaction of isobutylene and formaldehyde in the presence of methanol as a solvent. []
- Prins Condensation: This reaction utilizes isobutene and formaldehyde with a Lewis acid catalyst, such as tin(IV) chloride anchored on silica grafted with tetraalkylammonium chloride. []
- Isomerization of 3-Methyl-2-buten-1-ol: 3-Methyl-2-buten-1-ol can be isomerized to 3-Methyl-3-buten-1-ol in the presence of an alkali metal hydroxide or alcoholate catalyst. []
Q3: Can you describe the spectroscopic data for 3-Methyl-3-buten-1-ol?
A: While specific spectroscopic data is not extensively provided in the research, typical analytical techniques like nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are used for structural characterization and quantification. [, , ]
Q4: What are the potential applications of 3-Methyl-3-buten-1-ol in the fuel industry?
A: 3-Methyl-3-buten-1-ol and its structural isomer, prenol, are promising biofuel candidates due to their high-energy density and potential for low-hygroscopicity blends with gasoline. []
Q5: How does the presence of the hydroxyl group influence the combustion properties of 3-Methyl-3-buten-1-ol?
A: The hydroxyl group in 3-Methyl-3-buten-1-ol can participate in hydrogen bonding, impacting its reactivity with OH radicals during combustion. This interaction leads to a significant contribution of OH addition pathways even at high temperatures, unlike typical alkenes. []
Q6: Is 3-Methyl-3-buten-1-ol found naturally, and if so, where?
A6: Yes, 3-Methyl-3-buten-1-ol is a naturally occurring volatile organic compound. It is found in various sources, including:
- Plants: It contributes to the aroma profile of fruits like raspberries [] and pepino fruit. []
- Microorganisms: It is a volatile metabolite produced by certain fungi like Aspergillus flavus [] and Trichoderma asperellum. []
- Insects: It serves as a component of the aggregation pheromone system of the larch bark beetle, Ips cembrae. []
Q7: What is the role of 3-Methyl-3-buten-1-ol in the food and flavor industry?
A7: 3-Methyl-3-buten-1-ol contributes to the fruity and fresh aroma profile of various foods and beverages, such as:
- Acerola pulp: It is considered a key aroma compound, imparting fruity and herbaceous notes. []
- Sweet cherries: It is a volatile compound found in different cherry cultivars and their wines. []
- Noni juice: Its concentration changes during fermentation, influencing the overall aroma profile. []
Q8: Has 3-Methyl-3-buten-1-ol shown any potential for biological activity?
A8: Yes, research has indicated that 3-Methyl-3-buten-1-ol:
- Increases lifespan in C. elegans: It extended the lifespan of the nematode C. elegans and enhanced its stress tolerance. This effect is potentially linked to the activation of pro-longevity transcription factors and antioxidant enzymes. []
- May be involved in head louse aggregation: It was identified as a volatile component in head louse feces, suggesting a potential role in their aggregation behavior. []
Q9: What types of reactions is 3-Methyl-3-buten-1-ol known to undergo?
A9: 3-Methyl-3-buten-1-ol can participate in various reactions, including:
- Isomerization: It can isomerize to 3-Methyl-2-buten-1-ol in the presence of specific catalysts like lithium phosphate. []
- Esterification: It can react with acids to form esters, which are often found as flavor and fragrance compounds. [, ]
- Oxidation: It can be oxidized by atmospheric oxidants like OH radicals and Cl atoms, leading to the formation of various products like aldehydes and ketones. [, , ]
- Cyclization: It can undergo a Prins cyclization with salicylaldehydes in the presence of a chiral imidodiphosphoric acid catalyst, forming 4-methylenetetrahydropyrans. []
Q10: Are there any studies on the use of immobilized catalysts in the synthesis of 3-Methyl-3-buten-1-ol?
A: Yes, research has explored the use of immobilized ZnCl2 on silica (Silzic) as a catalyst for the synthesis of 3-Methyl-3-buten-1-ol from isobutylene and formaldehyde. This catalyst showed high selectivity and reusability, making it a potentially greener alternative. []
Q11: What are some areas where further research on 3-Methyl-3-buten-1-ol would be beneficial?
A11: Several research avenues could be explored further:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


![6-Acetylpyrrolo[1,2-a]pyrazine](/img/structure/B123494.png)


